![molecular formula C20H29N3O B3191418 N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine CAS No. 5431-62-9](/img/structure/B3191418.png)
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine
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Overview
Description
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine is a chemical compound with the molecular formula C18H27N3O. It is known for its unique structure, which combines a cyclohexyl group, a methoxyquinoline moiety, and a butane-1,2-diamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine typically involves the reaction of 6-methoxyquinoline with cyclohexylamine and butane-1,2-diamine under controlled conditions. One common method includes the use of sodium azide as a reagent, where the reaction mixture is stirred at 25°C for 48 hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amine groups.
Substitution: Substitution reactions can occur at the quinoline ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiplasmodial agent against Plasmodium falciparum.
Medicine: Explored for its potential therapeutic effects in treating infectious diseases.
Industry: Utilized in the development of fluorescent sensors and inhibitors for bacterial enzymes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase. These interactions inhibit the replication and transcription processes in bacteria, leading to their antimicrobial effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of N-cyclohexyl-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine, known for its use in fluorescent sensors.
3-Fluoro-6-methoxyquinoline: An inhibitor of bacterial DNA gyrase and topoisomerase, similar in function to this compound.
8-Amino-6-methoxyquinoline: Another related compound with antiplasmodial activity.
Uniqueness
This compound stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its cyclohexyl group and butane-1,2-diamine chain provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
5431-62-9 |
---|---|
Molecular Formula |
C20H29N3O |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-N-cyclohexyl-1-N-(6-methoxyquinolin-8-yl)butane-1,2-diamine |
InChI |
InChI=1S/C20H29N3O/c1-3-16(23-17-9-5-4-6-10-17)14-22-19-13-18(24-2)12-15-8-7-11-21-20(15)19/h7-8,11-13,16-17,22-23H,3-6,9-10,14H2,1-2H3 |
InChI Key |
BQBNRUUEFJVRMO-UHFFFAOYSA-N |
SMILES |
CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3 |
Canonical SMILES |
CCC(CNC1=C2C(=CC(=C1)OC)C=CC=N2)NC3CCCCC3 |
Origin of Product |
United States |
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